2-Chloro-5-propylpyrimidine
Overview
Description
2-Chloro-5-propylpyrimidine is a pyrimidine derivative with a chlorine atom positioned at the second carbon and a propyl group at the fifth carbon . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom and a propyl group attached.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a density of 1.142 .Scientific Research Applications
Photoluminescence and Electrocatalytic Properties
- Subnanometer-sized Copper Nanoclusters : 2-Mercapto-5-n-propylpyrimidine-protected copper nanoclusters (Cu(n), n ≤ 8) demonstrate significant photoluminescence with dual emissions at 425 and 593 nm. These nanoclusters also exhibit high electrocatalytic activity in the electoreduction of oxygen, highlighting their potential in electrochemical applications (Wei, Lu, Chen, & Chen, 2011).
Antitumor Activity Enhancement
- Inhibiting Dihydropyrimidine Dehydrogenase (DPD) : 5-Chloro-2,4-dihydroxypyrimidine (CDHP), a potent inhibitor of DPD, enhances the antitumor activity of fluoropyrimidines by inhibiting 5-fluorouracil degradation, especially in tumor cells with high basal DPD activity (Takechi, Fujioka, Matsushima, & Fukushima, 2002).
Preparation of Fused Pyridopyrimidine Derivatives
- Antimicrobial Properties : Certain pyridopyrimidine derivatives, prepared using 3-(4-chloro-phenyl)-1-pyridin-2-yl propenone, exhibit potent antimicrobial activity, which can be crucial in the development of new antimicrobial agents (Rashad, Sayed, Shamroukh, & Awad, 2005).
Synthesis of Fungicidal Agents
- Development of Mepanipyrim : 2-Anilinopyrimidines, with substitutions at specific positions on the pyrimidine ring, lead to the development of mepanipyrim, an effective agent against Botrytis cinerea, a significant plant pathogen (Nagata, Masuda, Maeno, & Miura, 2004).
Photochemical Studies
- Photochemistry of Chloropyrimidine : The study of the photochemistry of chloropyrimidines, like 2-chloropyrimidine, reveals insights into the formation of products like 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine, contributing to a deeper understanding of their photochemical properties (Lindqvist, Czochralska, Fontaine‐Aupart, Kawczynski, Tfibel, & Douki, 2002).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-propylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPHBBSAPVBUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370944 | |
Record name | 2-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219555-98-3 | |
Record name | 2-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-propylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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